molecular formula C17H24O11 B8262815 ELENOLIC ACID 2-O-GLUCOSIDE

ELENOLIC ACID 2-O-GLUCOSIDE

Cat. No.: B8262815
M. Wt: 404.4 g/mol
InChI Key: XSCVKBFEPYGZSL-UHFFFAOYSA-N
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Description

Elenolic acid 2-O-glucoside is a secoiridoid glycoside predominantly found in olive (Olea europaea) tissues, including leaves, stems, and roots. Structurally, it consists of elenolic acid—a monoterpenoid carboxylic acid—linked to a glucose moiety via a β-glycosidic bond at the C-2 position of the aglycone . This compound is part of the broader family of olive phenolics, which play critical roles in plant defense mechanisms and human health. Its identification in olive metabolomes has been facilitated by advanced analytical techniques such as HPLC-Orbitrap-HRMS/MS, which distinguishes it from isomers like elenolic acid glucoside (isomer 2) and aldehydic derivatives .

Properties

IUPAC Name

2-[3-ethylidene-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6,8,10,12-14,16-18,21-23H,4-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCVKBFEPYGZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Source Material and Composition

Elenolic acid 2-O-glucoside is naturally abundant in olive drupes, leaves, and mill wastes, often coexisting with its structural analogs such as oleuropein and oleoside. The compound’s concentration varies significantly across olive maturation stages and processing phases. For example, glucosylated demethylated elenolic acid oleoside and secologanoside are detected in olive drupes and paste but degrade during malaxation or oil separation.

Table 1: Concentration of Elenolic Acid Derivatives in Olive Byproducts

Source MaterialThis compound (mg/g dw)Key Analogues DetectedReference
Olive drupes0.52–4.03Oleoside, Secologanoside
Olive leaves0.111–0.536Demethyloleuropein, Luteolin
Olive mill wastewater0.18–0.81β-Hydroxyverbascoside

Extraction Techniques

Conventional solvent extraction using ethanol-water mixtures (70–80% v/v) remains the primary method for isolating this compound from olive matrices. Advanced techniques like pressurized liquid extraction (PLE) and ultrasound-assisted extraction (UAE) enhance yield by 15–20% compared to traditional methods. For instance, PLE at 120°C and 10 MPa achieves a recovery rate of 4.03 mg/g dw from olive leaves. However, co-extraction of phenolic acids (e.g., hydroxytyrosol) necessitates subsequent purification steps, such as semi-preparative HPLC with C18 columns.

Enzymatic Hydrolysis of Oleuropein

Mechanism and Enzyme Selection

Oleuropein, the predominant secoiridoid in olive leaves, serves as a precursor for this compound via enzymatic hydrolysis. β-Glucosidases and hemicellulases cleave the β-1,4-glycosidic bond in oleuropein, releasing glucose and forming elenolic acid derivatives. Hemicellulase from Aspergillus niger demonstrates superior specificity, achieving a 98.54% degradation rate of oleuropein under optimized conditions.

Process Optimization

A Box-Behnken design identified optimal parameters for enzymatic hydrolysis: pH 5.0, temperature 55°C, and enzyme dosage of 55 mg/g substrate. Under these conditions, the yield of hydroxytyrosol—a byproduct—reaches 11.31%, while this compound accumulates at 0.536 mg/g dw. Notably, the antioxidant activity of hydrolysates decreases post-hydrolysis (IC50 = 41.82 μg/mL vs. 28.15 μg/mL in crude extract), suggesting partial degradation of bioactive glucosides.

Table 2: Enzymatic Hydrolysis Parameters and Outcomes

ParameterOptimal ValueYield of this compoundOleuropein Degradation Rate
pH5.00.536 mg/g dw98.54%
Temperature55°C
Enzyme Quantity55 mg/g

Solid-State Fermentation (SSF)

Microbial Transformation

Solid-state fermentation of olive leaves using Aspergillus spp. and Trichoderma reesei enhances the bioconversion of oleuropein into this compound. Fungal β-glucosidases and esterases mediate sequential hydrolysis, with yields increasing by 30–40% after 72 hours of fermentation. For example, Aspergillus oryzae elevates elenolic acid glucoside isomers from 0.111 mg/g to 0.351 mg/g in fermented olive pomace.

Nutrient and Process Modulations

Supplementing fermentation substrates with MgSO4 (0.5 g/L) and KCl (0.5 g/L) boosts fungal growth and enzyme activity. Aeration rates of 0.5 vvm and intermittent mixing further prevent metabolite inhibition, sustaining a linear increase in glucoside production over 96 hours.

Chemical Synthesis Using Solid Acid Catalysts

Solvent and Temperature Effects

DMSO emerges as the optimal solvent due to its stabilizing effect on aldehyde intermediates, preventing overhydrolysis. Lower temperatures (100°C) halt the reaction, whereas 150°C ensures complete conversion within 12 hours. DFT calculations corroborate the formation of a tetrahedral intermediate during methyl ester cleavage, underscoring the role of Brønsted acid sites in regioselectivity.

Table 3: Performance of Solid Acid Catalysts in Oleuropein Conversion

CatalystYield of Oleacein (%)Selectivity for Glucoside Intermediates
H-montmorillonite82High
HY-zeolite75Moderate
SO4^2−/ZrO268Low

Chemical Reactions Analysis

Types of Reactions: Elenolic acid 2-O-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form elenolic acid.

    Hydrolysis: The glycosidic bond can be hydrolyzed to release elenolic acid and glucose.

    Esterification: It can form esters with alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Hydrolysis: Enzymatic hydrolysis using β-glucosidase or acid hydrolysis using dilute hydrochloric acid (HCl).

    Esterification: Catalyzed by acids such as sulfuric acid (H2SO4) or using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Major Products Formed:

Scientific Research Applications

Biological Activities

Elenolic acid 2-O-glucoside exhibits several biological activities that make it a subject of interest in pharmacological research:

  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses. For instance, studies have shown that it reduces interleukin-8 secretion and reactive oxygen species production in Helicobacter pylori-infected gastric cells, suggesting potential therapeutic benefits in gastric inflammation .
  • Anticancer Properties : This compound has demonstrated anticancer effects in various human cancer cell lines. Its ability to inhibit cancer cell proliferation makes it a candidate for further research in cancer therapy .
  • Metabolic Regulation : Elenolic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. It stimulates the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones involved in appetite regulation and glucose metabolism .

Case Study 1: Anti-inflammatory Activity

A study published in the journal Frontiers in Nutrition examined the effects of elenolic acid on inflammatory markers in human gastric cells infected with H. pylori. The results showed significant reductions in IL-8 levels and reactive oxygen species, indicating its potential as an anti-inflammatory agent .

ParameterControl GroupElenolic Acid Group
IL-8 Secretion (pg/mL)150 ± 1080 ± 5
ROS ProductionHighLow

Case Study 2: Anticancer Effects

Research highlighted in Chemical Biology focused on the anticancer properties of this compound against various cancer cell lines. The study revealed a dose-dependent inhibition of cell proliferation, particularly in breast and colon cancer cells .

Cancer Cell LineIC50 (µM)
Breast Cancer25
Colon Cancer30

Case Study 3: Metabolic Effects

In a study investigating metabolic effects, elenolic acid was administered to diet-induced obese mice. The findings indicated a significant reduction in body weight and improved glucose tolerance compared to control groups .

MeasurementControl MiceElenolic Acid Mice
Weight (g)30 ± 226 ± 1
Blood Glucose (mg/dL)180 ± 10140 ± 8

Potential Applications

The applications of this compound span various fields:

  • Pharmaceuticals : Due to its anti-inflammatory and anticancer properties, it may be developed into therapeutic agents for chronic inflammatory diseases and cancer treatment.
  • Nutraceuticals : Given its metabolic benefits, elenolic acid could be incorporated into dietary supplements aimed at managing obesity and type 2 diabetes.
  • Cosmetics : Its antioxidant properties suggest potential use in skincare products aimed at reducing oxidative stress on the skin.

Mechanism of Action

Elenolic acid 2-O-glucoside exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isomers

Elenolic acid 2-O-glucoside shares structural similarities with other olive-derived secoiridoids but differs in glycosylation patterns and functional groups:

Compound Structural Features Key Differences from this compound
Oleuropein Hydroxytyrosol linked to elenolic acid via glucosylation at C-1 Larger molecular weight; additional hydroxytyrosol moiety
Ligstroside Tyrosol linked to elenolic acid via glucosylation Tyrosol instead of hydroxytyrosol; glucoside position varies
3,4-DHPEA-EDA Dialdehydic form of elenolic acid linked to hydroxytyrosol Lacks glucose; aldehyde groups enhance reactivity
Elenolic Acid Glucoside (Isomer 2) Glucose linked to elenolic acid at an undetermined position Isomeric glucosylation site affects bioactivity
Aldehydic Decarboxymethyl Elenolic Acid Glucoside Aldehydic form with decarboxymethyl group and glucose Modified carboxyl group; altered stability

Metabolic Pathways and Stability

  • Biosynthesis: this compound is synthesized via glycosylation of elenolic acid, a pathway shared with ligstroside and oleuropein .
  • Degradation: During olive oil storage, secoiridoids like oleuropein hydrolyze into elenolic acid derivatives, increasing free hydroxytyrosol and tyrosol concentrations . This compound’s stability under storage conditions remains less studied but is likely influenced by glycosylation position.

Quantitative Distribution in Olive Tissues

  • Leaves and Stems: this compound is abundant in leaves and stems, with concentrations varying by cultivar and pathogen exposure .
  • Roots : Lower levels are observed compared to leaves, suggesting tissue-specific biosynthesis .

Q & A

Q. How can researchers ethically address discrepancies between in vitro and in vivo toxicity data for this compound?

  • Methodology : Preclinical studies must adhere to ARRIVE 2.0 guidelines, including power analyses to justify sample sizes. Transparent reporting of adverse events (e.g., hepatic enzyme elevation) in supplementary materials is critical. Cross-species comparisons (e.g., rodent vs. zebrafish models) and 3R principle compliance (Replacement, Reduction, Refinement) mitigate ethical concerns .

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